molecular formula C11H16N2O B13111767 2-(Piperazin-1-ylmethyl)phenol

2-(Piperazin-1-ylmethyl)phenol

Cat. No.: B13111767
M. Wt: 192.26 g/mol
InChI Key: GQRQDGSWNXOCNK-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)phenol is a chemical compound characterized by a phenol ring substituted with a piperazine group via a methylene linker. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry. Piperazine derivatives are widely studied for their roles in drug discovery, particularly in modulating receptors, enzymes, and ion channels. The compound’s phenol moiety enhances solubility and hydrogen-bonding capacity, while the piperazine group contributes to basicity and interactions with biological targets such as GPCRs and kinases .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C11H16N2O/c14-11-4-2-1-3-10(11)9-13-7-5-12-6-8-13/h1-4,12,14H,5-9H2

InChI Key

GQRQDGSWNXOCNK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylmethyl)phenol typically involves the reaction of phenol with piperazine in the presence of a suitable catalyst. One common method is the Mannich reaction, where phenol reacts with formaldehyde and piperazine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of 2-(Piperazin-1-ylmethyl)phenol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperazin-1-ylmethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylmethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors and enzymes. These interactions can modulate biochemical pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperazine Substituents

Key structural variations among piperazine-linked phenol derivatives include substitutions on the piperazine ring or phenol moiety, which influence bioactivity.

Compound Name Molecular Formula Key Substituents Biological Activity/Application Source
2-(Piperazin-1-ylmethyl)phenol C₁₁H₁₆N₂O –NH–(piperazine), –CH₂– linker Scaffold for kinase inhibitors
5-Methoxy-2-(piperazin-1-ylmethyl)phenol C₁₂H₁₈N₂O₂ –OCH₃ on phenol Under evaluation (discontinued trials)
2-(4-Trifluoromethylphenylpiperazin-1-yl)pentan-1-one (MK18) C₁₆H₂₀F₃N₂O –CF₃ on phenyl, ketone extension Kinase profiling probes
2-[4-(2-Hydroxy-3-(1-naphthyloxy)propyl)piperazin-1-yl]phenol C₂₄H₂₇N₂O₃ Naphthyloxypropyl extension β-adrenergic receptor modulation

Key Observations :

  • Methoxy substitution (e.g., 5-Methoxy derivative) enhances lipophilicity but may reduce metabolic stability compared to the parent compound .
  • Trifluoromethyl groups (e.g., MK18) improve target selectivity in kinase assays due to enhanced hydrophobic interactions .
  • Naphthyloxypropyl extensions introduce bulkier substituents, favoring receptor subtype specificity .
Analogues with Heterocyclic Hybridization

Integration of additional heterocycles or urea/amide groups alters pharmacological profiles:

Compound Name Hybrid Structure Activity/Application Source
1-(2-Trifluoromethylphenyl)-3-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenylurea (9j) Thiazole-urea hybrid Anticancer (kinase inhibition)
3-Hydroxy-6-methyl-2-[4-(2-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one (3i) Pyranone-piperazine hybrid Anticonvulsant (MES model)
3-(4-Morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)phenol Thieno-pyrimidine hybrid Kinase probe (NanoBRET assays)

Key Observations :

  • Thiazole-urea hybrids (e.g., 9j) exhibit potent kinase inhibition (IC₅₀ < 100 nM) due to dual hydrogen-bonding and π-π stacking interactions .
  • Pyranone hybrids (e.g., 3i) show superior anticonvulsant activity (ED₅₀: 30 mg/kg in MES test) compared to non-piperazine derivatives .
  • Thieno-pyrimidine hybrids demonstrate utility in live-cell kinase profiling, leveraging the phenol-piperazine motif for energy transfer probes .
Pharmacokinetic and Toxicity Comparisons
  • Metabolic Stability : Piperazine derivatives with electron-withdrawing groups (e.g., –CF₃) exhibit slower hepatic clearance than unsubstituted analogues .
  • Neurotoxicity: Pyranone-piperazine hybrids (e.g., 3i) show low neurotoxicity (TD₅₀ > 500 mg/kg), contrasting with benzimidazole derivatives, which may induce hepatotoxicity at high doses .
  • Solubility: The parent compound (2-(Piperazin-1-ylmethyl)phenol) has moderate aqueous solubility (logP ~1.5), whereas morpholino-thieno-pyrimidine hybrids (logP ~2.8) require formulation aids for in vivo use .

Biological Activity

2-(Piperazin-1-ylmethyl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The piperazine moiety is known for its diverse pharmacological properties, including interactions with neurotransmitter receptors and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of 2-(Piperazin-1-ylmethyl)phenol, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 2-(Piperazin-1-ylmethyl)phenol consists of a phenolic ring substituted with a piperazine group. The presence of the hydroxyl group on the phenol enhances its reactivity and potential interactions with biological targets. The molecular formula is C12_{12}H16_{16}N2_2O, with a molecular weight of approximately 220.27 g/mol.

Antimicrobial Properties

Research indicates that compounds containing piperazine moieties, including 2-(Piperazin-1-ylmethyl)phenol, exhibit significant antimicrobial activity against various bacterial strains. Studies have shown that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic processes.

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameActivity Against BacteriaMIC (µg/mL)
2-(Piperazin-1-ylmethyl)phenolE. coli32
3-Chloro-2-(piperazin-1-ylmethyl)phenolS. aureus16
4-Methyl-2-(piperazin-1-ylmethyl)phenolP. aeruginosa64

MIC: Minimum Inhibitory Concentration

Neuroactive Properties

The piperazine ring in 2-(Piperazin-1-ylmethyl)phenol is associated with neuroactive properties, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways. This interaction suggests a possible role in treating psychiatric disorders or neurological conditions.

Case Study: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of 2-(Piperazin-1-ylmethyl)phenol resulted in significant anxiolytic effects, as measured by the elevated plus maze test. The compound showed a dose-dependent reduction in anxiety-like behavior, indicating its potential as an anxiolytic agent.

The exact mechanism by which 2-(Piperazin-1-ylmethyl)phenol exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors in the central nervous system and microbial enzymes, leading to its observed pharmacological activities.

Enzyme Inhibition Studies

In vitro studies have demonstrated that 2-(Piperazin-1-ylmethyl)phenol can inhibit key enzymes involved in bacterial metabolism and neurotransmitter degradation. For instance, it has been shown to inhibit tyrosinase activity, which is crucial for melanin synthesis in various organisms.

Table 2: Enzyme Inhibition Data

EnzymeIC50_{50} (µM)Reference
Tyrosinase15
Acetylcholinesterase25

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